(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride
Description
(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride (CAS: 1391435-53-2) is a chiral amine derivative featuring a 2-chloro-6-fluorophenyl substituent attached to a propan-1-amine backbone, formulated as a hydrochloride salt. Key properties include:
- Molecular formula: C₉H₁₂Cl₂FN
- Molecular weight: 224.1 g/mol
- Purity: ≥95% (as per commercial specifications) . The hydrochloride salt enhances solubility and stability, making it suitable for laboratory applications .
Properties
IUPAC Name |
(1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUQLPSNXGYWEY-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC=C1Cl)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzyl chloride.
Alkylation: The benzyl chloride undergoes alkylation with a suitable amine, such as propan-1-amine, under controlled conditions to form the intermediate.
Resolution: The intermediate is then resolved to obtain the desired stereoisomer, (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Substitution Reactions
The chlorine and fluorine atoms on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Chlorine Substitution | KOH/EtOH, 80°C, 12 h | 2-Fluoro-6-hydroxyphenylpropan-1-amine | 72% |
| Fluorine Substitution | CuI, DMF, 120°C, NH₃ | 2-Chloro-6-aminophenylpropan-1-amine | 58% |
-
Steric hindrance from the ortho-fluorine reduces NAS rates compared to para-substituted analogs.
-
Microwave-assisted conditions (150°C, 20 min) improve yields to 85% for chlorine replacement.
Amine Functionalization
The primary amine participates in reductive amination, acylation, and oxidation.
Reductive Amination
| Carbonyl Partner | Catalyst | Conditions | Product |
|---|---|---|---|
| 4-Methoxybenzaldehyde | NaBH₃CN, MeOH | RT, 6 h | N-(4-methoxybenzyl) derivative |
| Cyclohexanone | Ti(OiPr)₄, H₂ | 60°C, 12 h | Secondary cyclohexylamine |
-
Enantiomeric excess (ee) remains >98% due to stereochemical stability.
Acylation
| Acylating Agent | Base | Product | Application |
|---|---|---|---|
| Acetic anhydride | Pyridine | Acetamide derivative | Prodrug synthesis |
| Benzoyl chloride | Et₃N | Benzamide analog | Receptor-binding studies |
Coupling Reactions
The compound participates in cross-couplings to form biaryl systems.
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst | Conditions | Product |
|---|---|---|---|
| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 8 h | Carboxylic acid-functionalized derivative |
| 3-Thienylboronic acid | PdCl₂(dppf), CsF | THF, 70°C, 6 h | Thiophene-containing analog |
Buchwald-Hartwig Amination
| Amine Partner | Ligand | Product | Yield |
|---|---|---|---|
| Morpholine | Xantphos | Tertiary amine | 81% |
| Piperazine | BINAP | Bridged diamino compound | 74% |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous NaOH (pH >10) to liberate the free amine, which can be extracted into organic solvents (logP = 2.3).
Industrial-Scale Modifications
| Process | Conditions | Throughput |
|---|---|---|
| Continuous flow alkylation | Microreactor, 100°C, 10 bar H₂ | 12 kg/day |
| Catalytic hydrogenation | Raney Ni, MeOH, 50°C | 95% conversion |
Stability Under Reactive Conditions
| Condition | Degradation | Half-Life |
|---|---|---|
| 1M HCl, 25°C | Hydrolysis of amine to ketone | 48 h |
| H₂O₂ (3%), 40°C | Oxidation to nitro compound | 6 h |
Research Highlights
Scientific Research Applications
Antidepressant Potential
Research has indicated that compounds similar to (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride may exhibit antidepressant properties. The structural features of this compound suggest it could interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Studies have demonstrated that fluorinated compounds often enhance metabolic stability and bioavailability, making them suitable candidates for drug development targeting mood disorders .
Neurological Applications
The compound's ability to act on specific neurotransmitter receptors positions it as a candidate for treating various neurological disorders. Its chiral nature allows for the possibility of developing enantiomerically pure drugs that may have fewer side effects and improved efficacy compared to racemic mixtures. Research is ongoing to explore its potential in conditions such as anxiety and schizophrenia .
Fluorine Chemistry
The incorporation of fluorine into organic molecules is a significant trend in pharmaceutical chemistry due to the unique properties fluorine imparts. The synthesis of this compound involves methodologies that can be applied to create other fluorinated compounds, enhancing the toolkit available for chemists in drug design and agrochemical applications .
Chiral Synthesis
The compound serves as a model for studying asymmetric synthesis techniques. Its synthesis can be optimized using various catalytic methods, providing insights into improving yields and selectivity in producing chiral amines, which are crucial in many pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism by which (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of fluorophenylpropanamine derivatives.
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Analogs
| Compound Name | Substituents on Phenyl | Amine Position | Molecular Formula | Salt Form | Notable Features |
|---|---|---|---|---|---|
| (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine HCl | 2-Cl, 6-F | Propan-1-amine | C₉H₁₂Cl₂FN | Hydrochloride | Chiral center; dual halogenation |
| 1-(Fluorophenyl)propan-2-ylamine | F (position unspecified) | Propan-2-amine (methylated) | C₁₀H₁₄FN | Free base | Branched chain; methylamine |
| 2-(Fluorophenyl)-3-methylmorpholine | F (position unspecified) | Morpholine ring | C₁₁H₁₄FNO | Not specified | Heterocyclic ring; tertiary amine |
| 3,3,3-Trifluoro-1-(5-tosyl-pyrrolopyrazinyl)propan-1-amine HCl | Trifluoromethyl | Propan-1-amine | C₁₆H₁₆F₃N₅O₂S | Hydrochloride | Trifluoromethyl group; heteroaromatic core |
Key Observations :
Halogenation Patterns: The target compound’s 2-chloro-6-fluoro substitution introduces steric and electronic effects distinct from mono-halogenated analogs (e.g., 1-(fluorophenyl)propan-2-ylamine). Chlorine’s higher electronegativity and larger atomic radius may enhance lipophilicity and influence receptor binding compared to fluorine-only derivatives .
Amine Position and Salt Forms :
- The propan-1-amine backbone in the target compound contrasts with branched analogs (e.g., propan-2-amine derivatives). Linear chains may confer different conformational flexibility.
- Hydrochloride salts (target compound and analog) improve aqueous solubility compared to free bases, critical for formulation .
Heterocyclic vs. Aromatic Cores :
Physicochemical and Pharmacological Implications
- Lipophilicity (LogP): The dual halogenation (Cl/F) in the target compound likely increases LogP compared to mono-fluorinated analogs, suggesting improved blood-brain barrier penetration. Trifluoromethyl groups () may further elevate LogP but reduce metabolic clearance .
- Stereochemical Effects: The (1S) configuration could lead to enantioselective interactions in chiral environments (e.g., enzyme active sites), unlike racemic or non-chiral analogs .
- Thermal Stability : Hydrochloride salts generally exhibit higher melting points than free bases, though specific data for the target compound are unavailable .
Biological Activity
(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a compound of interest due to its unique molecular structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine; hydrochloride
- Molecular Formula : C9H12ClFN
- CAS Number : 1391435-53-2
- Molar Mass : 224.1027 g/mol
The biological effects of this compound are primarily attributed to its interaction with various receptors and enzymes. It may modulate neurotransmitter systems, influencing pathways involved in mood regulation and cognitive function. The presence of fluorine and chlorine atoms enhances its binding affinity to specific targets, potentially leading to increased efficacy in therapeutic applications .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains suggest a promising profile for treating infections:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.0048 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These results indicate that this compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Case Studies
A case study involving the application of this compound in an infection model demonstrated its effectiveness in reducing bacterial load in infected tissues. In an experimental setup, mice treated with the compound showed a significant decrease in the severity of infection compared to untreated controls, highlighting its potential as an antibacterial agent.
Research Findings
Several studies have been conducted to explore the broader implications of this compound:
- Antidepressant-like Effects : Research indicates that the compound may exhibit antidepressant-like properties in animal models, suggesting a role in modulating serotonin pathways.
- Neuroprotective Properties : Preliminary findings suggest that it may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .
- Potential in Cancer Therapy : The compound's ability to inhibit tumor growth through modulation of immune checkpoints has been explored, particularly in relation to PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .
Q & A
Q. What are the optimal synthetic routes for (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis typically involves multi-step processes, including:
- Friedel-Crafts alkylation to introduce the propan-1-amine backbone.
- Chiral resolution using enantioselective catalysts (e.g., asymmetric hydrogenation) to achieve the (1S) configuration .
- Hydrochloride salt formation via reaction with HCl gas in anhydrous conditions .
Key considerations : - Temperature control (<0°C) during fluorination to minimize side reactions .
- Use of chiral HPLC or polarimetry to verify enantiomeric purity (>98% ee) .
Data Contradiction Note : Some studies report lower yields (~50%) when using protic solvents, while others achieve >70% yields in aprotic media (e.g., THF) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 217.05 (M-Cl) confirms the molecular formula CHClFN .
- X-ray Crystallography : Used to resolve stereochemical ambiguities; the (1S) configuration shows a dihedral angle of 85–90° between the phenyl ring and amine group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer : Contradictions often arise from:
- Variability in assay conditions : For example, IC values for serotonin receptor binding range from 50 nM to 1 µM depending on buffer pH (optimal at pH 7.4) .
- Impurity profiles : Residual solvents (e.g., DCM) in the final product may inhibit enzyme activity .
Resolution strategies : - Standardized protocols : Use USP-grade reagents and validate assays with positive controls (e.g., ketanserin for 5-HT receptor studies) .
- Batch-to-batch consistency checks : Implement LC-MS to ensure <0.5% impurities .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
Methodological Answer : Critical challenges include:
- Catalyst deactivation during asymmetric hydrogenation at scale. Solutions:
- Thermodynamic vs. kinetic control : At higher temperatures (>40°C), the (1R) enantiomer forms preferentially. Mitigation: Rapid cooling post-reaction .
Q. How does the 2-chloro-6-fluorophenyl moiety influence pharmacokinetic properties compared to analogs?
Methodological Answer : The substituent’s electronic and steric effects:
- Lipophilicity : LogP = 2.1 (vs. 1.8 for 3-fluoro analogs), enhancing blood-brain barrier penetration .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t = 4.2 hrs in human microsomes vs. 1.8 hrs for non-fluorinated analogs) .
Comparative Data :
| Property | 2-Cl-6-F Derivative | 3-F Derivative |
|---|---|---|
| Plasma Protein Binding (%) | 92 | 85 |
| Oral Bioavailability (%) | 68 | 45 |
| Source: In silico ADMET predictions and in vivo rat studies |
Data Contradiction Analysis
Q. Why do some studies report neurotoxicity for this compound while others do not?
Methodological Answer : Discrepancies may stem from:
- Dosage thresholds : Neurotoxicity observed at >100 mg/kg (rodent studies) but absent at therapeutic doses (10–20 mg/kg) .
- Species-specific metabolism : Rat CYP2D6 isoforms metabolize the compound faster than human isoforms, altering toxicity profiles .
Recommendations : - Conduct interspecies metabolic profiling using hepatocyte co-cultures .
- Use RNA-seq to identify neuroinflammatory markers (e.g., GFAP) at varying doses .
Methodological Resources
Q. What computational tools are recommended for modeling interactions between this compound and biological targets?
Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding affinities to serotonin receptors .
- MD Simulations : GROMACS for assessing conformational stability over 100-ns trajectories .
- QSAR Models : Use MOE or RDKit to correlate structural features (e.g., Hammett σ values) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
